molecular formula C21H21N3O3 B2932677 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 922105-65-5

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2932677
CAS No.: 922105-65-5
M. Wt: 363.417
InChI Key: UZUXIMKKKZVJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities . This compound is constructed with a cyclohexyl substituent on the oxadiazole ring and a 4-phenoxybenzamide group, a structure designed for investigating interactions with central nervous system (CNS) and cancer targets. The 1,3,4-oxadiazole ring system is a key pharmacophore in developing ligands for the benzodiazepine binding site on GABA A receptors . Structural analogs of this compound have demonstrated high affinity for this site, showing potential hypnotic and anticonvulsant effects in preclinical models, which can be antagonized by flumazenil, confirming a receptor-specific mechanism of action . Furthermore, 1,3,4-oxadiazole derivatives are extensively investigated for their anticancer properties against various cell lines, including melanoma, leukemia, and cancers of the breast and colon . The incorporation of the lipophilic cyclohexyl group may enhance hydrophobic interactions within target binding pockets, as planarity and flat substituents have been associated with improved affinity in related compounds . Researchers can utilize this compound as a key intermediate or chemical probe for neuroscience and oncology research, particularly in the design and synthesis of novel receptor agonists or anticancer agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(22-21-24-23-20(27-21)16-7-3-1-4-8-16)15-11-13-18(14-12-15)26-17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUXIMKKKZVJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce compounds with reduced oxadiazole rings .

Mechanism of Action

Comparison with Similar Compounds

Core Structural Features

The target compound shares the 5-cyclohexyl-1,3,4-oxadiazol-2-yl scaffold with several analogs (Table 1). Variations occur in the benzamide substituents, which include halogens (F, Cl), alkyl groups (methyl, ethyl), alkoxy groups (methoxy, isopropoxy), and aromatic moieties (phenyl, phenoxy).

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound’s molecular weight (~363.4) is intermediate compared to analogs. The phenoxy group increases lipophilicity relative to smaller substituents (e.g., 4-fluoro, 4-methoxy) but less than aromatic groups like 3-phenyl (compound 57) .
  • HPLC Retention: Bulky substituents (e.g., 3-phenyl in compound 57: 13.318 min) correlate with longer HPLC retention times, suggesting higher hydrophobicity. The target compound’s phenoxy group may exhibit similar behavior .

Substituent Effects on Activity

  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group (common across analogs) likely contributes to conformational rigidity and metabolic stability. In contrast, LMM5 and LMM11 () use sulfamoyl and furan groups, demonstrating divergent biological targets (antifungal vs. calmodulin inhibition) .

Comparison with Distant Analogs

  • Hypoglycemic Oxadiazoles : Sulfonate ester-containing derivatives () highlight the role of bioisosteric replacements (e.g., oxadiazole for carbamate) in altering pharmacological profiles .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties. The presence of the cyclohexyl and phenoxy groups enhances its lipophilicity and biological activity. The molecular formula for this compound is C17H20N2O3C_{17}H_{20}N_2O_3 with a molecular weight of 300.35 g/mol.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Antidiabetic Activity : Similar compounds have demonstrated significant inhibition of α-amylase activity, which is crucial in carbohydrate metabolism. A study indicated that derivatives of oxadiazoles could achieve over 70% inhibition in vitro, suggesting potential antidiabetic applications.
  • Antimicrobial Properties : Compounds containing oxadiazole rings have been shown to exhibit antimicrobial activities against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Cytotoxic Effects : Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticInhibition of α-amylase (>70%)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cells
Benzodiazepine Receptor AffinityHigher affinity than diazepam in receptor binding assays

Case Study: Antidiabetic Activity

A study published in 2023 evaluated the antidiabetic potential of various oxadiazole derivatives, including this compound. The compound was tested for its ability to inhibit α-amylase in vitro. Results indicated that it achieved a significant inhibition rate comparable to established antidiabetic drugs.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives against E. coli and S. aureus. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Q & A

Q. What synthetic protocols are commonly employed to synthesize N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide and its analogues?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between acyl chlorides and 5-cyclohexyl-1,3,4-oxadiazol-2-amine derivatives. For example, General Procedure A involves reacting substituted benzoyl chlorides with the oxadiazole amine in the presence of pyridine as a base, yielding target compounds as white solids (40–77% yields) . General Procedure B uses carboxylic acids activated by oxalyl chloride, followed by coupling with the oxadiazole amine . Key steps include refluxing in dichloromethane or tetrahydrofuran, purification via column chromatography, and characterization by 1^1H/13^{13}C NMR, ESI/APCI-MS, and HPLC (purity ≥95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in CDCl3_3 or DMSO-d6_6 confirm substituent integration and chemical environments (e.g., cyclohexyl protons at δ 1.2–2.2 ppm, oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : ESI/APCI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 329.7 for substituents like isopropoxy) .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 12.2–13.3 min) and purity (95–100%) are critical for quality control .

Q. What in vitro models are used to evaluate the biological activity of 1,3,4-oxadiazole derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Caenorhabditis elegans-MRSA infection models and broth microdilution assays against Staphylococcus aureus strains (MIC values reported) .
  • Enzyme Inhibition : Assays for Ca2+^{2+}/calmodulin-dependent enzymes (IC50_{50} determination) or lipid-oxygenase (LOX) inhibition .
  • Cytotoxicity Screening : MTT assays on cancer cell lines to assess antitumor potential .

Advanced Research Questions

Q. How can substituent optimization on the benzamide ring enhance biological activity?

  • Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies involve introducing electron-withdrawing (e.g., -F, -Cl) or bulky (e.g., -CF3_3, -CH3_3) groups to modulate lipophilicity and target binding. For example:
  • Fluoro/Chloro Substituents : Improve antimicrobial activity (e.g., compound 56 with -Cl showed higher potency than -F analogues) .
  • Alkoxy Groups : 4-Isopropoxy (50 ) and 4-methoxy (51 ) derivatives exhibit variable inhibitory effects on calmodulin-dependent enzymes .
    Table 1 : Substituent Effects on Activity
SubstituentBiological TargetKey FindingReference
4-FCalmodulin inhibitionModerate activity (IC50_{50} ~10 µM)
4-CF3_3AntitumorEnhanced cytotoxicity (IC50_{50} <5 µM)
3-SCH3_3AntimicrobialBroad-spectrum vs. Gram-positive bacteria

Q. How do solvent choices in NMR spectroscopy impact structural interpretation?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect chemical shifts. For example:
  • CDCl3_3 : Resolves aromatic protons clearly but may obscure exchangeable NH signals due to low polarity.
  • DMSO-d6_6 : Enhances NH proton visibility (δ 10–12 ppm) but causes signal broadening for alkyl chains .
    Contradictions in reported NMR data (e.g., cyclohexyl proton shifts) may arise from solvent or concentration differences, necessitating cross-validation with X-ray crystallography (e.g., CCDC deposition for 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistent IC50_{50}/EC50_{50} determination methods (e.g., [35^{35}S]GTPγS binding assays for receptor antagonism) .
  • Control Experiments : Compare with reference compounds (e.g., JDTic for κ-opioid receptor selectivity) to validate assay conditions .
  • Meta-Analysis : Cross-reference enzymatic inhibition data (e.g., Ca2+^{2+}/calmodulin vs. LOX assays) to identify target-specific trends .

Q. How can computational methods aid in designing oxadiazole-based inhibitors?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes to targets like cannabinoid CB1 receptors (e.g., compound 12q with IC50_{50} = 1.35 nM) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthesis .
  • DFT Calculations : Analyze oxadiazole ring stability and charge distribution for photophysical applications (e.g., iridium complexes in OLEDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.